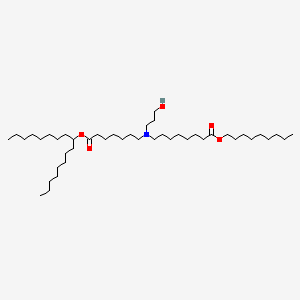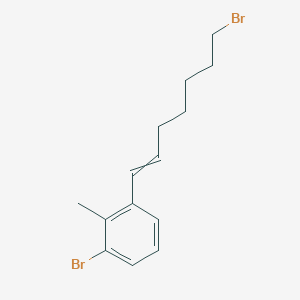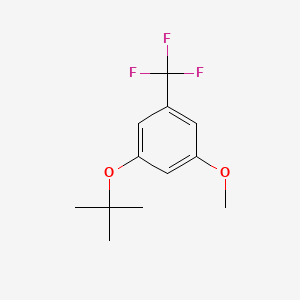
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with tert-butoxy, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene typically involves the introduction of tert-butoxy, methoxy, and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with tert-butyl alcohol, methanol, and trifluoromethylating agents under specific conditions. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for achieving high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like potassium tert-butoxide (KOt-Bu) and trifluoromethylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound’s structural features may be explored for developing new pharmaceuticals or as a probe in drug discovery.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The tert-butoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxy)-4-(trifluoromethyl)benzene: Similar structure but with the methoxy group replaced by a hydrogen atom.
tert-Butylbenzene: Lacks the methoxy and trifluoromethyl groups, making it less reactive and versatile.
1-(tert-Butoxy)-2,4-dinitrobenzene: Contains nitro groups instead of methoxy and trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
1-(tert-Butoxy)-3-methoxy-5-(trifluoromethyl)benzene is unique due to the combination of tert-butoxy, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15F3O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-methoxy-3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F3O2/c1-11(2,3)17-10-6-8(12(13,14)15)5-9(7-10)16-4/h5-7H,1-4H3 |
InChI Key |
DKCXXJKWXZYOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)

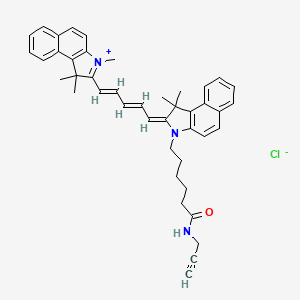
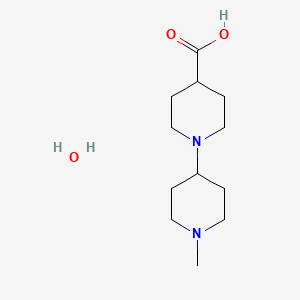
![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)
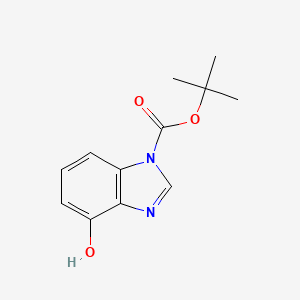
![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)

